molecular formula C21H23N3O3S B2643327 N-(4-{[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]sulfamoyl}phenyl)acetamide CAS No. 696656-97-0

N-(4-{[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]sulfamoyl}phenyl)acetamide

Cat. No.: B2643327
CAS No.: 696656-97-0
M. Wt: 397.49
InChI Key: VCAYNTVFVMAXNN-UHFFFAOYSA-N
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Description

“N-(4-{[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]sulfamoyl}phenyl)acetamide” is a chemical compound with the molecular formula C21H23N3O3S. It has an average mass of 397.491 Da and a monoisotopic mass of 397.146027 Da .


Synthesis Analysis

The synthesis of related compounds, such as substituted 2,3,4,9-tetrahydro-1H-carbazoles, has been reported in the literature . The process involves the oxidation of substituted tetrahydrocarbazoles to obtain 2,3,4,9-tetrahydro-1H-carbazol-1-ones or 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-diones, depending on the nature of the selected oxidant .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the 1H NMR spectrum can provide information about the hydrogen atoms in the molecule, while the 13C NMR spectrum can provide information about the carbon atoms .


Chemical Reactions Analysis

The chemical reactions involving this compound can be influenced by various factors such as the type of substrate, the choice of oxidants, solvents, and the concentration of reactants . The regioselectivity observed in the oxidation of substituted tetrahydrocarbazoles was explained by the allyl oxidation mechanism of this reaction, with the initial preferential attack at the more nucleophilic β-carbon atom of the indole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various analytical techniques. For instance, the melting point can be determined using differential scanning calorimetry, while the molecular weight can be determined using mass spectrometry .

Scientific Research Applications

Synthesis and Antimicrobial Evaluation of Novel Derivatives

Compounds incorporating the sulfamoyl moiety, like N-(4-{[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]sulfamoyl}phenyl)acetamide, have been synthesized and studied for their potential antimicrobial properties. Research includes the development of new heterocyclic compounds aiming to leverage the sulfamoyl group's activity against microbial agents. Studies demonstrate promising in vitro antibacterial and antifungal activities of these compounds, highlighting their potential as antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Synthesis for Biological Interest

Development of Arylazocarbazole Derivatives

The specific compound structure has been utilized in the synthesis of arylazocarbazole derivatives, reflecting a broad interest in the biological applications of these molecules. The derivatives were synthesized for potential biological interest, indicating a wide scope of research and applications in the biological and medicinal fields (Fadda, Etman, Sarhan, & El-Hadidy, 2010).

Antimicrobial Activity Studies

Investigation of Thiazolidin-4-One Derivatives

A series of acetamide derivatives, including structures similar to this compound, have been synthesized and evaluated for their antimicrobial activities. These studies are vital in determining the potential of such compounds in combating various bacterial and fungal strains, contributing to the understanding of their mechanism of action and the feasibility of their use as antimicrobial agents (Baviskar, Khadabadi, & Deore, 2013).

Future Directions

The future directions for the research and development of this compound could involve exploring its potential biological activities, optimizing its synthesis process, and investigating its mechanism of action .

Properties

IUPAC Name

N-[4-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethylsulfamoyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S/c1-14(25)23-16-7-9-17(10-8-16)28(26,27)22-13-15-6-11-21-19(12-15)18-4-2-3-5-20(18)24-21/h6-12,22,24H,2-5,13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCAYNTVFVMAXNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CC3=C(C=C2)NC4=C3CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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